molecular formula C12H18BrNO3 B2463102 tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1305323-13-0

tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2463102
CAS No.: 1305323-13-0
M. Wt: 304.184
InChI Key: IFAKPIGUBYQOLE-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl ester group, a bromoacetyl group, and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to form the bicyclic core. This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromoacetyl group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a valuable building block for constructing more complex molecules .

Biology and Medicine: The unique structure of this compound makes it a potential candidate for drug development. Its bicyclic core can provide conformational rigidity, which is often desirable in drug design to enhance binding affinity and selectivity.

Industry: In the chemical industry, this compound can be used in the synthesis of various bioactive molecules and materials.

Mechanism of Action

The mechanism by which tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, potentially modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison: While these compounds share a similar bicyclic core, tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[310]hexane-3-carboxylate is unique due to the presence of the bromoacetyl group

Properties

IUPAC Name

tert-butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-5-7-8(6-14)10(7)9(15)4-13/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAKPIGUBYQOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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